Cas no 33948-22-0 (Iminostilbene N-Carbonyl Chloride)

Iminostilbene N-Carbonyl Chloride 化学的及び物理的性質
名前と識別子
-
- Iminostilbene carbonyl chloride
- IMINOSTILBENE CARBONYL CHLORIDE (BROMINE FREE)
- IMINOSTILBENE CARBONYL CHLORIDE (NON-BROMINE FREE)
- CHLOROCARBONYL LIMINOSTILBEN
- DIBENZ [B,F]AZEPINE-5-CARBONYL CHLORIDE
- IMINOSTILBENE-5-CARBONYL CHLORIDE
- 5-chlorocarbonyl iminostilbene
- 5H-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE
- 5-(Chlorocarbonyl)-5H-dibenzo[b,f]azepine
- N-Chlorocarbonyliminostilbene
- 10,11-DIHYDRO-DIBENZ[B,F]AZEPINE-5-CARBONYL CHLORIDE
- Iminostilbene N-Carbonyl Chloride
- Iminostilbene N-carbonylchloride
- 5H-Dibenzo[b,f]azepine-5-carbonyl chloride
- C15H10ClNO
- Dibenz[b,f]azepine-5-carbonyl chloride
- VUJ563PAI3
- APJYHXJGXDPGBA-UHFFFAOYSA-N
- 5-(Chlorocarbonyl)-5H-dibenz[b,f]azepine
- 5-(Chlorocarbonyl)-5H-dibenz(b,f)azepine
- N-(Chlorocarbonyl)-5H-dibenz[b,f]azepine
- C
- Dibenz [b,f]azepine-5-carbonyl chloride, 95%
- A822012
- 5H-DIBENZO(B,F)AZEPINE-5-CARBONYL CHLORIDE
- CARBAMAZEPINE IMPURITY F
- 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride; 5-Chlorocarbonyliminostilbene; Iminostilbene N-Carbonyl Chloride; Carbamazepine Impurity F
- N-(CHLOROCARBONYL)-5H-DIBENZ(B,F)AZEPINE
- DTXSID00187567
- AS-13135
- (Z)-5H-dibenzo[b,f]azepine-5-carbonyl chloride
- MFCD00792462
- N-chlorocarbonyl dibenz[b,f]azepine
- 5-chlorocarbonyl-5H-dibenz[b,f]azepine
- CARBAMAZEPINE IMPURITY F [EP IMPURITY]
- 5H-Dibenzo[b,f]azepine-5-carbonylchloride
- UNII-VUJ563PAI3
- 5-chlorocarbonyldibenz[b,f]azepine
- NS00120172
- 5H-Dibenzo[b,f]azepine-5-carbonyl chloride #
- AKOS005478792
- CHEMBL3580715
- 33948-22-0
- SCHEMBL2211282
- AC-30188
- Q-200954
- FT-0620440
- 5H-Dibenzo[b,f]azepine-5-carbonyl Chloride (5-Chlorocarbonyliminostilbene)
- CARBAMAZEPINE IMPURITY F [IP]
- 5H-dibenz[b,f]azepine-5-carbonylchloride
- benzo[b][1]benzazepine-11-carbonyl chloride
- DB-015106
- 2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE-2-CARBONYL CHLORIDE
- STK551771
-
- MDL: MFCD00792462
- インチ: 1S/C15H10ClNO/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H
- InChIKey: APJYHXJGXDPGBA-UHFFFAOYSA-N
- ほほえんだ: ClC(N1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
計算された属性
- せいみつぶんしりょう: 255.04500
- どういたいしつりょう: 255.045
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 20.3
じっけんとくせい
- 色と性状: 白色または茶色の粉末
- 密度みつど: 1.316
- ゆうかいてん: 149-153 °C (lit.)
- ふってん: 413.7oCat 760 mmHg
- フラッシュポイント: 204oC
- 屈折率: 1.651
- PSA: 20.31000
- LogP: 4.73230
- ようかいせい: 未確定
Iminostilbene N-Carbonyl Chloride セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- 危険レベル:8
- リスク用語:R34
- 包装グループ:II
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S36/37/39;S45
Iminostilbene N-Carbonyl Chloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Iminostilbene N-Carbonyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757309-500g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 99% | 500g |
$965 | 2023-05-17 | |
TRC | I445010-250mg |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 250mg |
$ 109.00 | 2023-09-07 | ||
abcr | AB336573-25 g |
Dibenz [b,f]azepine-5-carbonyl chloride; . |
33948-22-0 | 25g |
€645.00 | 2023-06-21 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2433-100MG |
33948-22-0 | 100MG |
¥5522.54 | 2023-01-14 | |||
Aaron | AR003ROQ-100g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 98% | 100g |
$181.00 | 2025-01-22 | |
Aaron | AR003ROQ-25g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 98% | 25g |
$72.00 | 2025-01-22 | |
A2B Chem LLC | AB74750-25g |
5H-Dibenzo[b,f]azepine-5-carbonyl chloride |
33948-22-0 | 95% | 25g |
$236.00 | 2024-04-20 | |
Aaron | AR003ROQ-5g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 98% | 5g |
$17.00 | 2025-01-22 | |
eNovation Chemicals LLC | D757309-5g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 99% | 5g |
$75 | 2024-06-07 | |
eNovation Chemicals LLC | D757309-5g |
Iminostilbene N-Carbonyl Chloride |
33948-22-0 | 99% | 5g |
$70 | 2025-02-27 |
Iminostilbene N-Carbonyl Chloride サプライヤー
Iminostilbene N-Carbonyl Chloride 関連文献
-
1. The detection of ionic intermediates during the bromination of 5H-dibenz[b,f]azepine-5-carboxamide in 1,2-dichloroethaneGiuseppe Bellucci,Cinzia Chiappe,Franco Marioni,Fabio Marchetti J. Chem. Soc. Perkin Trans. 2 1992 637
-
Lidia Oberleitner,Sergei A. Eremin,Andreas Lehmann,Leif-Alexander Garbe,Rudolf J. Schneider Anal. Methods 2015 7 5854
Iminostilbene N-Carbonyl Chlorideに関する追加情報
Introduction to Iminostilbene N-Carbonyl Chloride (CAS No. 33948-22-0)
Iminostilbene N-Carbonyl Chloride (CAS No. 33948-22-0) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include an iminostilbene core and a carbonyl chloride functional group. These properties make it an attractive starting material for the synthesis of a wide range of bioactive molecules and advanced materials.
The chemical structure of Iminostilbene N-Carbonyl Chloride consists of a stilbene backbone with an imino group and a carbonyl chloride moiety. The stilbene backbone is known for its conjugated double bonds, which contribute to the compound's stability and reactivity. The imino group adds further complexity and reactivity, while the carbonyl chloride functional group provides a highly reactive site for nucleophilic substitution reactions.
In recent years, Iminostilbene N-Carbonyl Chloride has gained significant attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of novel drugs. Research has shown that compounds derived from this structure exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of several iminostilbene derivatives as potential anticancer agents. The results demonstrated that these compounds showed promising activity against various cancer cell lines, making them valuable candidates for further drug development.
Beyond its applications in pharmaceutical research, Iminostilbene N-Carbonyl Chloride is also utilized in materials science. Its unique electronic properties make it suitable for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent study in Advanced Materials highlighted the use of iminostilbene-based compounds as electron transport materials in OLEDs, resulting in improved device performance and efficiency.
The synthesis of Iminostilbene N-Carbonyl Chloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate aryl aldehydes with amines followed by chlorination to introduce the carbonyl chloride group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, contributing to the growing interest in this compound.
In terms of safety and handling, it is important to note that Iminostilbene N-Carbonyl Chloride should be handled with care due to its reactivity and potential health hazards associated with exposure to carbonyl chlorides. Proper personal protective equipment (PPE) and laboratory safety protocols should be followed at all times.
The future prospects for Iminostilbene N-Carbonyl Chloride are promising. Ongoing research continues to explore new applications and derivatives, driven by its unique chemical properties and potential benefits in various fields. As new synthetic methods are developed and optimized, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.
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